molecular formula C8H6S6 B14331382 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- CAS No. 97307-49-8

1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-

Cat. No.: B14331382
CAS No.: 97307-49-8
M. Wt: 294.5 g/mol
InChI Key: BESMENYYPMISDY-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is a sulfur-containing heterocyclic compound This compound is known for its unique structure, which includes two fused dithiol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- typically involves the reaction of 1,3-dithiol-2-thione with sulfur and other reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the dithiol rings . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, making it useful in redox reactions. Its sulfur atoms can form strong bonds with metals, which is beneficial in catalysis and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is unique due to its fused dithiol rings, which provide distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.

Properties

CAS No.

97307-49-8

Molecular Formula

C8H6S6

Molecular Weight

294.5 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine

InChI

InChI=1S/C8H6S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-2H,3-4H2

InChI Key

BESMENYYPMISDY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)SC(=C3SC=CS3)S2

Origin of Product

United States

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